molecular formula C15H18N2O3 B13484175 Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate

Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate

Cat. No.: B13484175
M. Wt: 274.31 g/mol
InChI Key: SAXCJXGKFJHLEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinone with 3-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized azetidine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate is unique due to the presence of the cyanophenoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-9-13(10-17)19-12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3

InChI Key

SAXCJXGKFJHLEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C#N

Origin of Product

United States

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